Salvianolic acid B

Descripción general

Descripción

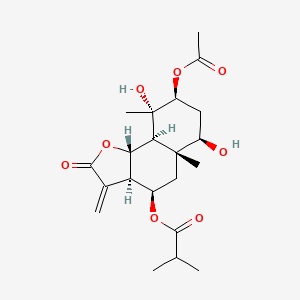

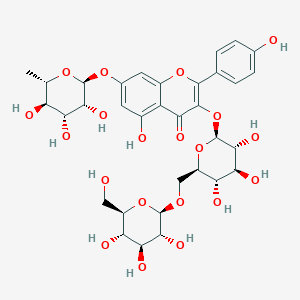

Salvianolic acid B, also known as Lithospermic acid B, is a polyphenol and a member of catechols . This bioactive natural compound is commonly found in plants such as Salvia Sp., Isodon rubescens, Mentha Sp., Canna indica, and Angelica keiskei .

Molecular Structure Analysis

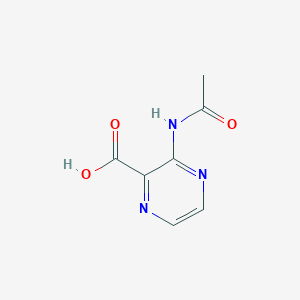

The molecular formula of Salvianolic acid B is C36H30O16 . Its average mass is 718.614 Da and its monoisotopic mass is 718.153381 Da .

Chemical Reactions Analysis

Salvianolic acid B exhibits anticancer activity in a variety of cell lines, including prostate, breast, liver, and head and neck squamous cell cancers . It can directly bind to ubiquitin carboxyl-terminal hydrolase 2 (USP2) and inhibit its deubiquitinating activity in colon cancer cells RKO, thus promoting the ubiquitin–proteasome pathway degradation of programmed cell death ligand 1 (PD-L1) proteins and enhancing the killing activity of T cells against tumor cells .

Physical And Chemical Properties Analysis

Salvianolic acid B is a water-soluble, weakly acidic drug . Its density is 1.6±0.1 g/cm^3, boiling point is 1020.3±65.0 °C at 760 mmHg, and vapour pressure is 0.0±0.3 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

SAB exhibits inhibitory activity against various cancers . It has been found to significantly suppress the migration of melanoma cells via direct interaction with β-Actin . This suggests that SAB could be a helpful supplement that may enhance chemotherapeutic outcomes and benefit melanoma patients .

Anti-Inflammatory Effects

SAB has demonstrated anti-inflammatory effects . It can regulate various signaling pathways, cells, and molecules to achieve maximum therapeutic effects .

Anti-Apoptotic Effects

SAB has shown anti-apoptotic effects . It can promote stem cell proliferation and differentiation .

Anti-Fibrotic Effects

SAB has anti-fibrotic effects . It can be beneficial in diseases such as liver fibrosis .

Cardiovascular and Cerebrovascular Diseases

SAB has a beneficial effect on cardiovascular and cerebrovascular diseases . It is extracted from the roots and rhizomes of Danshen (Salvia miltiorrhiza Bge., family Labiatae), which is widely used in traditional Chinese medicine for the treatment of conditions such as heartache .

Depression and Spinal Cord Injury

SAB has protective effects in diseases such as depression and spinal cord injury . The mechanisms underlying these protective effects are mainly related to its anti-inflammatory, antioxidant, anti- or pro-apoptotic, anti- or pro-autophagy, anti-fibrotic, and metabolism-regulating functions .

Thoracic Aortic Aneurysm

In a study on rat models of 3-aminopropionitrile-induced thoracic aortic aneurysm, SAB was found to inhibit the development of aneurysms and improve immune function by inhibiting the Janus kinase 2 (JAK2)/STAT3 signaling pathway .

Tumor Metastasis

In mice, SAB blocked platelet-derived growth factor-B signaling by inhibiting the phosphorylation of platelet-derived growth factor receptor-β, inhibited the action of tumor cells on perivascular cells, promoted the structural integrity of tumor vessels, increased perivascular cell coverage, promoted basement membrane integrity, enhanced tight junctions between endothelial cells, reduced vascular leakage, and promoted normalization of tumor vessels, eventually inhibiting tumor metastasis .

Each of these fields represents a unique application of SAB in scientific research. More in-depth pharmacological studies are warranted to identify the mechanism of action, related signaling pathways, more suitable combination drugs, more effective dosage forms, and novel routes of administration of SAB .

Mecanismo De Acción

Target of Action

Salvianolic acid B (Sal-B) is a potent compound that targets multiple cell signaling pathways . It has been found to inhibit tumor growth and metastasis . The primary targets of Sal-B include the NDRG2/PTEN pathway , the Janus kinase 2 (JAK2)/STAT3 signaling pathway , and the platelet-derived growth factor receptor-β . These targets play crucial roles in cell proliferation, survival, and differentiation .

Mode of Action

Sal-B interacts with its targets to induce various cellular changes. It inhibits the growth and metastasis of A549 lung cancer cells through the NDRG2/PTEN pathway by inducing oxidative stress . It also blocks platelet-derived growth factor-B signaling by inhibiting the phosphorylation of platelet-derived growth factor receptor-β . Furthermore, it inhibits the development of aneurysms and improves immune function by inhibiting the JAK2/STAT3 signaling pathway .

Biochemical Pathways

Sal-B affects several biochemical pathways. It regulates the NDRG2/PTEN/AKT pathway , the JAK2/STAT3 signaling pathway , and the TNF-α/NF-κB signaling pathway . These pathways are involved in inflammatory response, oxidative stress, and cell proliferation. The modulation of these pathways results in downstream effects such as reduced inflammation, improved immune function, and inhibited tumor growth .

Pharmacokinetics

The pharmacokinetics of Sal-B have been studied in healthy Chinese volunteers . The peak plasma concentration and the area under the plasma concentration–time curve of Sal-B progressively increased in a dose-dependent manner in 75, 150, and 300 mg single-ascending-dose study groups . There was no accumulation after 5 consecutive days of administration of 150 mg Sal-B . These findings suggest that Sal-B has good bioavailability and tolerability.

Result of Action

The action of Sal-B results in various molecular and cellular effects. It exhibits anticancer activity in a variety of cell lines, including prostate, breast, liver, and head and neck squamous cell cancers . It also inhibits the development of aneurysms and improves immune function . Furthermore, it promotes the structural integrity of tumor vessels, enhances tight junctions between endothelial cells, and promotes normalization of tumor vessels, eventually inhibiting tumor metastasis .

Action Environment

The action, efficacy, and stability of Sal-B can be influenced by environmental factors. For instance, Sal-B promotes endothelial differentiation of human-induced pluripotent stem cells via the Piezo1/MEK/Erk pathway . This suggests that the cellular environment and the presence of specific signaling pathways can influence the action of Sal-B. More research is needed to fully understand how different environmental factors influence the action of Sal-B.

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-PDVBOLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((2R,3R)-4-((E)-3-((R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carbonyl)oxy)-3-(3,4-dihydroxyphenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,4E,9E)-N-[(E)-3-[[(5S)-5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl]methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide](/img/structure/B1246689.png)

![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)

![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)